![molecular formula C25H18N4O2 B3016741 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione CAS No. 867042-14-6](/img/structure/B3016741.png)
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” is a compound that belongs to the class of indolo[2,3-b]quinoxalines . These compounds are known for their wide range of biological properties, including antibacterial and antiviral activities . They are analogues of a natural cytotoxic agent called ellipticine .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxalines involves the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Molecular Structure Analysis
The molecular structure of “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” can be analyzed using various techniques. For instance, the reaction of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in DMSO in the presence of K2CO3 can be analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Scientific Research Applications
- Application : Researchers actively study indolo[2,3-b]quinoxalines as potential antiviral and antibacterial agents. For instance:
- Compound B220 demonstrated high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .
- Various 6-substituted indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and Indian vesiculovirus .
- Some 6-substituted derivatives show high interferon-inducing activity with low toxicity .
- Application : Researchers explore its potential in designing novel drugs due to its unique structure and biological activities .
- Application : These derivatives could find applications in materials science, such as organic electronics or functional materials .
- Application : Researchers investigate the interplay between the π-system size and electronic properties, impacting its reduction potential .
- Application : A synthetic scheme yields indoloquinoxaline dyes, which may have applications in various fields .
Antiviral and Antibacterial Agents
Medicinal Chemistry
Materials Science
Electrochemical Studies
Dye Synthesis
Cytotoxicity Research
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, which can affect the function of the DNA and the cell as a whole .
Biochemical Pathways
It is known that the compound has antiviral and antibacterial properties . Therefore, it may affect pathways related to viral replication and bacterial growth .
Pharmacokinetics
The compound was synthesized in a dmso–k2co3 system , suggesting that it may be soluble in DMSO, which could potentially affect its absorption and distribution in the body.
Result of Action
The compound has been shown to have cytotoxic effects, particularly against Burkitt lymphoma, which is viral . It also exhibits high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . Furthermore, it has been found to have interferon-inducing activity with low toxicity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can increase the rate of competing reactions, leading to a decrease in the yield of the target compound . To reduce the competing reaction rate, the alkylation of the compound was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
properties
IUPAC Name |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-15-10-11-21-17(14-15)23(30)25(31)29(21)13-12-28-20-9-5-2-6-16(20)22-24(28)27-19-8-4-3-7-18(19)26-22/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNHADROPWQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.